molecular formula C17H16BrN5O2 B6478819 3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-73-6

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6478819
CAS No.: 887461-73-6
M. Wt: 402.2 g/mol
InChI Key: OIKXBWAEOTXBMX-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines This compound is characterized by the presence of a bromobenzyl group attached to the imidazopurine core, along with three methyl groups

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKXBWAEOTXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazopurine core, followed by the introduction of the bromobenzyl group and the methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromobenzyl group or other functional groups.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazopurine compounds.

Scientific Research Applications

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group and the imidazopurine core play crucial roles in its activity. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-8-(4-bromobenzyl)-1,3-dimethyl-2,4,7(1H,3H,8H)-pteridinetione: A similar compound with a different core structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar biological activities but different chemical structures.

Uniqueness

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and the imidazopurine core

Biological Activity

3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of psychiatry and oncology. Its unique structural features contribute to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C17H17BrN4O2
  • Molecular Weight : 468.31 g/mol
  • Structural Features : The compound contains a purine core with a bromobenzyl substitution that enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways associated with mood regulation and cellular proliferation.

Antidepressant Effects

Research has indicated that this compound exhibits significant antidepressant properties. In vivo studies have demonstrated its efficacy in reducing depressive behaviors in animal models. For instance:

  • Study Findings : In forced swim tests (FST), the compound showed a reduction in immobility time, suggesting antidepressant-like effects comparable to established treatments such as selective serotonin reuptake inhibitors (SSRIs) .

Anxiolytic Effects

In addition to its antidepressant potential, this compound has also been evaluated for its anxiolytic properties:

  • Case Study : A study highlighted that at a dosage of 2.5 mg/kg, the compound exhibited greater anxiolytic effects than diazepam in animal models .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Mechanism Reference
AntidepressantModulation of serotonin receptors (5-HT1A/5-HT7)
AnxiolyticInteraction with GABAergic systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

  • Formation of the Imidazopurine Core : Cyclization reactions under acidic or basic conditions.
  • Bromobenzyl Substitution : Nucleophilic substitution reactions to introduce the bromobenzyl group.

Industrial methods may optimize these steps using continuous flow reactors to enhance yield and purity .

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